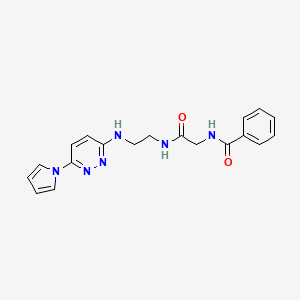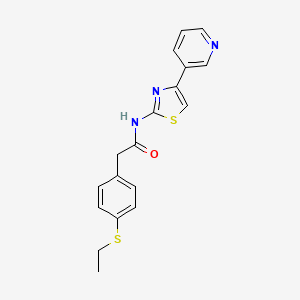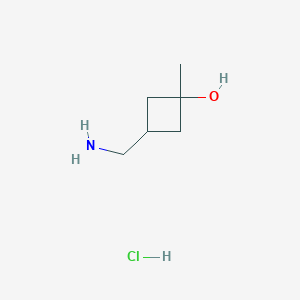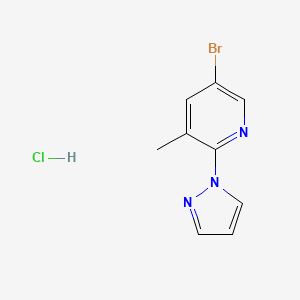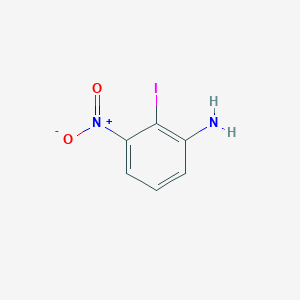
2-Iodo-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3-nitroaniline is a chemical compound with the molecular formula C6H5IN2O2 . It has an average mass of 264.021 Da and a monoisotopic mass of 263.939575 Da .
Synthesis Analysis
The synthesis of anilines, including 2-Iodo-3-nitroaniline, often involves direct nucleophilic substitution, nitroarene reduction, and reactions of secondary amines . The iodination of 3-nitroaniline using a solution of K[ICl2] in methanol as the iodinating agent can also produce 2-Iodo-3-nitroaniline .Molecular Structure Analysis
The molecular structure of 2-Iodo-3-nitroaniline consists of an aromatic ring with an iodine atom and a nitro group attached to it .Physical And Chemical Properties Analysis
2-Iodo-3-nitroaniline has a density of 2.1±0.1 g/cm3, a boiling point of 354.2±32.0 °C at 760 mmHg, and a flash point of 168.0±25.1 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
- Co-crystals : 2-Iodo-3-nitroaniline (4I3NA) has been studied in co-crystals with caffeine and other nitroanilines. These co-crystals adopt different structures, including two-dimensional flat layers, corrugated layers, and three-dimensional interlocked structures. The mechanical properties of these co-crystals vary based on their intra-layer and inter-layer interactions. For instance:
- Catalytic Reduction : 2-Iodo-3-nitroaniline can undergo catalytic reduction. This method is preferable due to the production of o-phenylenediamine (o-PDA), which finds applications in various fields:
- Iodination of Aromatics : 2-Iodo-3-nitroaniline can be used for iodination reactions. N-iodosuccinimide (NIS) facilitates the iodination of various industrially and pharmaceutically important substituted aromatics. This method offers advantages such as short reaction time, high yields, and a simple work-up procedure .
- Molecular Structure : Researchers have synthesized and crystallized 3-nitroanilinium nitrate (3NAN), which shares similarities with 2-Iodo-3-nitroaniline. Quantum chemical calculations and structural studies provide insights into its properties and behavior .
Co-crystals and Mechanical Properties
Catalytic Reduction and o-Phenylenediamine (o-PDA)
Iodination Reactions
Structural Studies and Quantum Chemical Calculations
Safety And Hazards
The safety data sheet for nitroaniline, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs include blood .
Eigenschaften
IUPAC Name |
2-iodo-3-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCRWCXZMAPTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-4-(dimethylamino)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2514600.png)
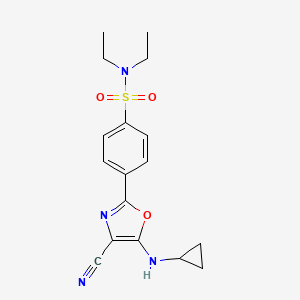
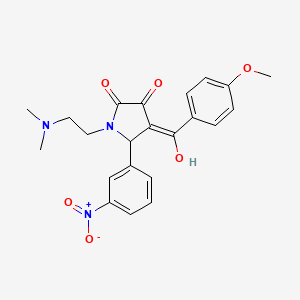
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2514604.png)
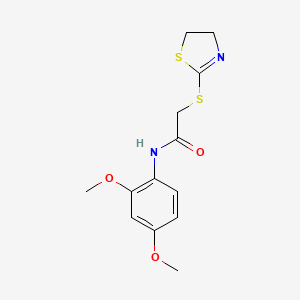
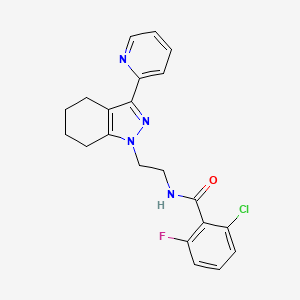
![2-imino-1-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2514608.png)
